molecular formula C7H8F3N3O B12468927 N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine

N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine

Cat. No.: B12468927
M. Wt: 207.15 g/mol
InChI Key: AMIUJCSIBFVVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine is a hydroxylamine derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position. The ethylidene moiety bridges the hydroxylamine group to the pyrazole core.

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3

InChI Key

AMIUJCSIBFVVOE-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with appropriate reagents to introduce the hydroxylamine functionality. One common method involves the lithiation of the pyrazole ring followed by trapping with electrophiles . The reaction conditions often require low temperatures and the use of solvents such as tetrahydrofuran (THF) to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high throughput. Techniques such as continuous flow chemistry can be employed to achieve consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine with four structurally related hydroxylamine derivatives, highlighting molecular formulas, substituents, and key properties.

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features/Applications Reference
N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine C₇H₁₁N₃O 153.18 Ethyl group at pyrazole 1-position; lacks trifluoromethyl Simpler analog with reduced lipophilicity; used in coordination chemistry or as intermediates in heterocyclic synthesis.
N-[(Quinoxalin-2-yl)methylidene]hydroxylamine C₉H₇N₃O 173.18 Quinoxaline aromatic system instead of pyrazole Extended π-conjugation enhances UV absorption; potential use in optoelectronics or as a ligand in metal-organic frameworks.
N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₉H₁₅N₃O 181.24 Ethyl at pyrazole 1-position; methyl at 5-position; pyrazole 4-yl linkage Increased steric bulk compared to 3-yl analogs; 95% purity suggests industrial relevance in agrochemical synthesis.
1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime C₁₃H₁₄F₃N₃O 285.27 Pyridine core with trifluoromethyl; pyrrolidinyl substituent at 3-position Trifluoromethyl enhances metabolic stability; pyridine-based oximes are explored in medicinal chemistry (e.g., kinase inhibitors).
Target: this compound C₈H₉F₃N₄O 234.19 (calc.) Methyl at pyrazole 1-position; trifluoromethyl at 5-position; pyrazole 3-yl linkage Unique combination of trifluoromethyl (electron-withdrawing) and hydroxylamine (nucleophilic) groups; potential for high reactivity in cross-coupling reactions. N/A

Key Research Findings and Analysis

Impact of Trifluoromethyl Group: The trifluoromethyl group in the target compound and 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine . This property is critical in pharmaceuticals, where CF₃ groups improve bioavailability and resistance to oxidative degradation.

Pyrazole vs. This distinction influences their utility in catalysis or drug design.

Substituent Position Effects :
The pyrazole 3-yl linkage in the target compound contrasts with the 4-yl position in N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine . Positional isomerism can alter steric hindrance and electronic distribution, affecting reactivity in nucleophilic additions or metal coordination.

Synthetic Accessibility: Compounds like N-[(quinoxalin-2-yl)methylidene]hydroxylamine and the target may require specialized synthesis routes due to their complex substituents. For example, trifluoromethylation often demands fluorinating agents like SF₄ or Ruppert-Prakash reagents.

Industrial Relevance : High-purity analogs (e.g., ) suggest scalability for commercial applications, whereas pyridine-based derivatives (e.g., ) are supplied for niche pharmaceutical research, indicating divergent market demands.

Biological Activity

N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine (commonly referred to as compound 1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H8F3N3O
Molecular Weight: 207.15 g/mol
CAS Number: 1946833-02-8

The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethylidene hydroxylamine moiety, which is critical for its biological activity.

Synthesis

The synthesis of compound 1 has been documented through various methodologies, primarily involving the reaction of pyrazole derivatives with hydroxylamine under controlled conditions. The synthesis typically yields high purity and selectivity, making it suitable for biological evaluation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including compound 1. Research indicates that these compounds exhibit inhibitory effects on various cancer cell lines by targeting key signaling pathways such as the BRAF(V600E) and EGFR pathways. For instance, derivatives have shown significant cytotoxicity against melanoma cells, suggesting their role as promising candidates in cancer therapy .

Anti-inflammatory and Antibacterial Effects

Compound 1 has also been evaluated for its anti-inflammatory and antibacterial properties. Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and exhibit antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. These effects are attributed to the modulation of inflammatory pathways and direct antimicrobial action .

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activities of pyrazole derivatives, highlighting their potential in drug development .
Recent Antitumor StudiesShowed that certain pyrazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR of compound 1 indicates that modifications on the pyrazole ring and substituents significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases cellular uptake, while the hydroxylamine moiety is crucial for interaction with biological targets .

Q & A

Basic: What are the recommended synthetic routes for N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine, and what challenges are associated with its trifluoromethyl group incorporation?

Methodological Answer:
The synthesis of this compound likely involves a condensation reaction between a substituted pyrazole carbonyl derivative and hydroxylamine. For example:

  • Step 1: Prepare the pyrazole-3-carbaldehyde precursor via alkylation or nucleophilic substitution of 1-methyl-5-(trifluoromethyl)pyrazole.
  • Step 2: React the aldehyde with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the oxime .

Challenges:

  • The trifluoromethyl group introduces steric hindrance and electronic effects, potentially slowing reaction kinetics. Optimize temperature (e.g., 50–80°C) and reaction time to mitigate this .
  • Ensure anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

Table 1: Example Reaction Conditions from Analogous Syntheses

ReagentSolventTemperatureTimeYieldReference
K₂CO₃, RCH₂ClDMFRT24 h60–75%
NH₂OH·HCl, Et₃NEtOHReflux12 h50–65%

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly regarding the hydroxylamine moiety?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the hydroxylamine (N–OH) proton (δ 9–11 ppm, broad) and the ethylidene CH₃ group (δ 1.8–2.2 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • IR Spectroscopy: Confirm N–O stretching (930–980 cm⁻¹) and C=N (1630–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Critical Note: Dynamic proton exchange in hydroxylamine may broaden NMR signals; use DMSO-d₆ or low-temperature NMR to enhance resolution .

Advanced: How can computational modeling predict the reactivity of the hydroxylamine group under varying pH conditions?

Methodological Answer:

  • DFT Calculations: Model the protonation states (N–OH vs. N–O⁻) at different pH levels to predict nucleophilicity and redox stability. For example:
    • At pH < 4 , protonated hydroxylamine acts as a weak nucleophile.
    • At pH 7–9 , deprotonation increases reactivity toward electrophiles (e.g., carbonyls) .
  • MD Simulations: Study solvation effects on the trifluoromethyl group’s hydrophobicity and its impact on reaction barriers.

Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants for oxidation or condensation reactions) .

Advanced: What strategies resolve contradictions in crystallographic data when the compound exhibits polymorphism or dynamic disorder?

Methodological Answer:

  • High-Resolution X-ray Diffraction: Use synchrotron radiation to resolve disorder in the ethylidene or trifluoromethyl groups.
  • SHELX Refinement: Apply restraints (e.g., DFIX, SIMU) to model dynamic moieties and refine occupancy factors for disordered atoms .
  • Complementary Techniques: Pair crystallography with solid-state NMR or Raman spectroscopy to validate hydrogen-bonding networks .

Case Study: For a related pyrazole derivative, twinning and disorder were resolved using the TWINROTMAT command in SHELXL, improving R-factor convergence from 0.12 to 0.08 .

Basic: What are the stability considerations for storing this compound, and how does the hydroxylamine group influence degradation pathways?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C under inert gas (Ar/N₂) to prevent oxidation.
    • Light: Protect from UV exposure to avoid radical-mediated decomposition.
  • Degradation Pathways:
    • Hydroxylamine Oxidation: Forms nitroso derivatives (detectable via LC-MS).
    • Hydrolysis: The trifluoromethyl group is stable, but the ethylidene linkage may hydrolyze in acidic/basic conditions.

Table 2: Stability Data for Analogous Hydroxylamines

ConditionHalf-Life (25°C)Major Degradant
pH 7.4 (aqueous)48 hNitroso compound
Dry, N₂ atmosphere>6 monthsNone detected

Advanced: What mechanistic insights explain the compound's potential as a kinase inhibitor, particularly in MAPK signaling pathways?

Methodological Answer:

  • Binding Mode: The trifluoromethylpyrazole moiety likely occupies the hydrophobic pocket of kinases (e.g., MAPKKK12), while the hydroxylamine group hydrogen-bonds with catalytic residues .
  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing CF₃: Enhances binding affinity by reducing electron density in the pyrazole ring.
    • Hydroxylamine Flexibility: Allows conformational adaptation to kinase active sites.

Table 3: Inhibitory Data for Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Ki (nM)Reference
Analogous Pyrazole InhibitorMAPKKK128245

Validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and validate computational docking models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.